molecular formula C15H18N2O3S2 B12211032 N-[(2Z)-3-(4-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide

N-[(2Z)-3-(4-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide

Cat. No.: B12211032
M. Wt: 338.4 g/mol
InChI Key: TZHILZQQHPRLHL-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(4-Methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a bicyclic sulfone-containing heterocyclic compound featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core. The 5,5-dioxide moiety indicates the presence of sulfone groups, which enhance polarity and thermal stability compared to non-oxidized sulfur analogs. The Z-configuration of the propanamide substituent at position 2 and the 4-methylphenyl group at position 3 contribute to its stereoelectronic properties.

Properties

Molecular Formula

C15H18N2O3S2

Molecular Weight

338.4 g/mol

IUPAC Name

N-[3-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide

InChI

InChI=1S/C15H18N2O3S2/c1-3-14(18)16-15-17(11-6-4-10(2)5-7-11)12-8-22(19,20)9-13(12)21-15/h4-7,12-13H,3,8-9H2,1-2H3

InChI Key

TZHILZQQHPRLHL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(4-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the 4-methylphenyl group and the propanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The optimization of reaction conditions and the use of efficient purification methods are essential for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(4-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[(2Z)-3-(4-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(4-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-[(2Z)-3-(4-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide with structurally related heterocyclic compounds from the literature:

Compound Name Core Structure Key Substituents Yield (%) Melting Point (°C) IR (cm⁻¹) Key NMR Signals (δ, ppm) Reference
This compound Tetrahydrothieno[3,4-d][1,3]thiazole 4-Methylphenyl, propanamide, sulfone N/A N/A S=O (~1300–1150, inferred) N/A N/A
N-(5-Isoxazol-5-yl-3-phenyl-[1,3,4]thiadiazol-2-ylidene)-benzamide (6) [1,3,4]Thiadiazol-2-ylidene Isoxazol-5-yl, benzamide 70 160 1606 (C=O) 7.36–7.72 (m, Ar-H)
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) [1,3,4]Thiadiazol-2-ylidene Acetylpyridinyl, benzamide 80 290 1679, 1605 (C=O) 2.49 (s, CH₃), 7.47–8.39 (m, Ar-H)
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-[1,3,4]thiadiazol-2-ylidene]-benzamide (4g) [1,3,4]Thiadiazol-2-ylidene Dimethylamino-acryloyl, benzamide 82 200 1690, 1638 (C=O) 7.47–7.72 (m, Ar-H)
2-Phenyl-1-(2-(5-(5-aryl-1,3,4-oxadiazol-2-ylamino)-4H-1,2,4-triazole-3-yl)phenyl)ethanone (5a–f) 1,2,4-Triazole/1,3,4-oxadiazole hybrid Aryl, phenylacetyl 80 N/A C=N (~1600), C=O (~1680) N/A

Key Observations:

Structural Differences: The target compound’s bicyclic sulfone core distinguishes it from monocyclic thiadiazoles (e.g., compounds 6, 8a, 4g) and triazole-oxadiazole hybrids (e.g., 5a–f). The sulfone group likely increases polarity and oxidative stability compared to thioether-containing analogs .

Synthetic Routes: Thiadiazole derivatives (e.g., 6, 8a) are synthesized via condensation of enaminones with hydroxylamine or active methylene compounds in ethanol or acetic acid, often under reflux . The target compound may require analogous methods with sulfone precursors.

Thermal and Spectral Properties :

  • Melting points of analogs range from 160–290°C, influenced by substituents (e.g., acetylpyridinyl in 8a raises mp to 290°C). The sulfone group in the target compound may further elevate its melting point.
  • IR spectra of analogs show C=O stretches (1600–1700 cm⁻¹), whereas the target’s sulfone group would exhibit S=O stretches (~1300–1150 cm⁻¹) .

The 4-methylphenyl group in the target compound may balance lipophilicity and steric demands .

Research Implications

The sulfone-containing bicyclic framework of this compound offers a unique scaffold for drug discovery, particularly in targeting enzymes sensitive to sulfone moieties (e.g., kinases or proteases). Comparative studies with monocyclic thiadiazoles highlight the importance of ring rigidity and sulfone electronic effects in modulating bioactivity . Further experimental work is needed to validate its synthesis, stability, and applications.

Biological Activity

N-[(2Z)-3-(4-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H21N2O5S2
  • Molecular Weight : 428.5 g/mol
  • IUPAC Name : this compound

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Anticancer Activity

  • Studies have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer) cells. These findings suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

2. Antimicrobial Properties

  • The compound has demonstrated notable antimicrobial activity against several bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This suggests its potential application in treating bacterial infections .

3. Anti-inflammatory Effects

  • This compound has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity indicates its potential use in managing inflammatory diseases .

4. Antioxidant Activity

  • The compound exhibits significant antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. This suggests a protective role against oxidative stress-related cellular damage .

The biological effects of this compound are believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cell signaling pathways that regulate growth and inflammation.
  • Receptor Modulation : It could modulate receptor activity related to inflammation and apoptosis.
  • Gene Expression : The compound may influence gene expression related to cell cycle regulation and apoptosis .

Case Studies and Research Findings

A comprehensive review of literature reveals several key studies:

StudyFindings
Anticancer Efficacy (2024) Demonstrated significant cytotoxicity in MCF-7 and HepG2 cell lines with IC50 values below 10 µM .
Antimicrobial Activity (2023) Reported effective inhibition of E. coli and S. aureus with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
Anti-inflammatory Effects (2024) Showed reduction in TNF-alpha levels in vitro by over 50% at concentrations of 20 µM .

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